
8-Quinolinesulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinesulfonyl azide is an organic compound with the molecular formula C9H6N4O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The azide group (-N3) attached to the sulfonyl group makes it a versatile reagent in organic synthesis, particularly in the formation of various heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Quinolinesulfonyl azide can be synthesized through the reaction of 8-quinolinesulfonyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of high-purity reagents and controlled reaction conditions to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Quinolinesulfonyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
8-Quinolinesulfonyl azide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-quinolinesulfonyl azide primarily involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as triazoles. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the nucleophilicity of the azide group .
Molecular Targets and Pathways: In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling the selective labeling and modification of proteins, nucleic acids, and other biomolecules. This is particularly useful in studying molecular interactions and pathways in cells .
Vergleich Mit ähnlichen Verbindungen
8-Quinolinesulfonyl azide can be compared with other sulfonyl azides and quinoline derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of the quinoline ring and the sulfonyl azide group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Eigenschaften
CAS-Nummer |
55180-87-5 |
|---|---|
Molekularformel |
C9H6N4O2S |
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
N-diazoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H6N4O2S/c10-12-13-16(14,15)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
InChI-Schlüssel |
IAMILVJKLUOALO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N=[N+]=[N-])N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)

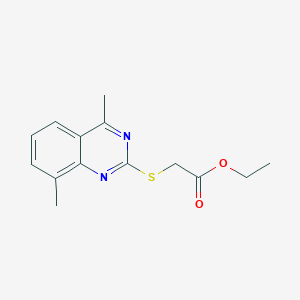
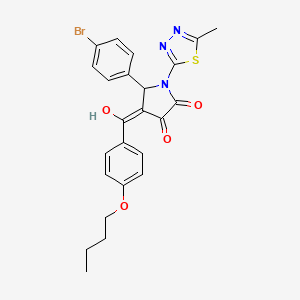

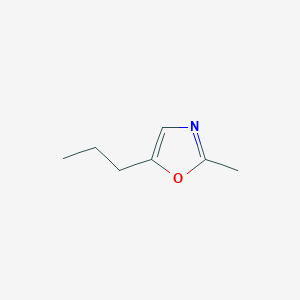


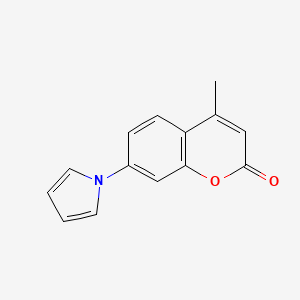
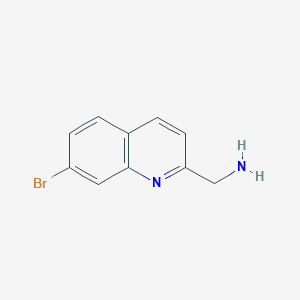
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
